Superior Ferric Reducing Antioxidant Power (FRAP) Compared to the 2,4-Dihydroxy Isomer
In a comparative study of hydroxybenzoic acids, 2,5-Dihydroxybenzoic acid (2,5-DHB) demonstrated a significantly higher Ferric Reducing Antioxidant Power (FRAP) than its positional isomer, 2,4-dihydroxybenzoic acid (2,4-DHB). The FRAP value for 2,5-DHB was measured at 106 AU L mol−1, which is approximately 12.8 times higher than the 8.3 AU L mol−1 recorded for 2,4-DHB. [1]
| Evidence Dimension | Ferric Reducing Antioxidant Power (FRAP) |
|---|---|
| Target Compound Data | 106 AU L mol−1 at λ = 595 nm |
| Comparator Or Baseline | 2,4-Dihydroxybenzoic acid (2,4-DHB): 8.3 AU L mol−1 at λ = 595 nm |
| Quantified Difference | 12.8-fold higher FRAP value |
| Conditions | FRAP assay measuring absorbance at 595 nm [1] |
Why This Matters
For researchers investigating oxidative stress, selecting 2,5-DHB over the 2,4-isomer provides a dramatically higher reducing capacity in this model system, which is critical for experiments where robust antioxidant activity is required.
- [1] Kalinowska M, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients. 2021; 13(9):3107. https://doi.org/10.3390/nu13093107 (Table A1). View Source
